molecular formula C17H17N5O3S2 B5587089 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B5587089
M. Wt: 403.5 g/mol
InChI Key: DTXNFNFWMUVIIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, utilizing starting materials such as benzo[d]thiazol-2-amine and various derivatives to produce high yield compounds. For example, a procedure involving the reaction of benzo[d]thiazol-2-amine with flurbiprofen resulted in a high yield of a flurbiprofen derivative, fully characterized via spectral data (Manolov, Ivanov, & Bojilov, 2021). This method exemplifies the type of synthetic strategy that may be employed in producing the specified compound, highlighting the importance of detailed spectral analysis for characterization.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and potential applications of a compound. For related compounds, X-ray crystallography, NMR (1H, 13C), and IR spectroscopy are commonly used to determine conformational features and structural integrity. An example includes the single crystal X-ray study of a benzothiazol-2-yl derivative to establish its molecular geometry (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical behavior of the specified compound, including its reactivity and the types of reactions it undergoes, can be inferred from studies on similar compounds. For instance, reactions involving the formation of thiazole and oxazole derivatives from thiosemicarbazide derivatives and diazoalkanes indicate the versatility and reactivity of thiazolyl and triazolyl scaffolds (Tsuge, Sakai, & Tashiro, 1973).

properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-9-7-26-16(18-9)19-15(23)10(2)27-17-21-20-14(22(17)3)11-4-5-12-13(6-11)25-8-24-12/h4-7,10H,8H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXNFNFWMUVIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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